



# Application Notes and Protocols for NanoBRET Saturation Binding Experiments for ACKR3

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Compound of Interest		
Compound Name:	Fluorescent ACKR3 antagonist 1	
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### Introduction

The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, proliferation, and migration. Unlike typical GPCRs, ACKR3 does not couple to G proteins but primarily signals through the β-arrestin pathway upon ligand binding. [1][2][3] Its function as a scavenger receptor, internalizing and degrading its ligands such as CXCL12 and CXCL11, adds another layer of complexity to its regulatory roles.[4][5][6] Understanding the binding kinetics of ligands to ACKR3 is paramount for the development of novel therapeutics targeting this receptor.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a sensitive and quantitative method to study ligand-receptor binding in live cells or cell membranes.[1] This application note provides a detailed protocol for performing NanoBRET saturation binding experiments to characterize the interaction of fluorescently labeled ligands with ACKR3.

## Principle of the NanoBRET Saturation Binding Assay

The NanoBRET assay is based on the energy transfer between a bioluminescent donor, NanoLuc® (NLuc) luciferase, and a fluorescent acceptor. In this application, ACKR3 is



genetically fused to NLuc (NLuc-ACKR3), serving as the BRET donor. A fluorescently labeled ligand for ACKR3 acts as the BRET acceptor. When the fluorescent ligand binds to NLuc-ACKR3, the donor and acceptor are brought into close proximity (typically <10 nm), allowing for resonance energy transfer from the NLuc substrate (furimazine) to the fluorophore. This results in a detectable fluorescent signal from the acceptor.[1]

In a saturation binding experiment, increasing concentrations of the fluorescent ligand are added to cells or membranes expressing NLuc-ACKR3. The specific binding of the ligand to the receptor will result in a concentration-dependent increase in the BRET signal, which will eventually saturate as all the receptors become occupied. Non-specific binding is determined by performing the same experiment in the presence of a high concentration of an unlabeled competing ligand. By subtracting the non-specific binding from the total binding, a saturation curve for specific binding can be generated and used to determine the equilibrium dissociation constant (KD), a measure of the ligand's binding affinity.

## **ACKR3 Signaling Pathway**

ACKR3 primarily signals through a  $\beta$ -arrestin-dependent, G protein-independent pathway. Upon binding of its endogenous ligands, such as CXCL12 or CXCL11, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event facilitates the recruitment of  $\beta$ -arrestin to the receptor.  $\beta$ -arrestin recruitment can initiate downstream signaling cascades, including the activation of the ERK1/2 and Akt pathways, which are involved in cell survival and proliferation.[1][4] Furthermore, ACKR3 acts as a scavenger receptor by internalizing its ligands, leading to their degradation and thereby modulating their local concentrations available for other receptors like CXCR4.[4][5][6] ACKR3 can also form heterodimers with CXCR4, which alters the signaling of CXCR4 towards a  $\beta$ -arrestin-biased pathway.[4][7]

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### References







- 1. researchgate.net [researchgate.net]
- 2. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology PMC [pmc.ncbi.nlm.nih.gov]
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